Apoatropine hydrochloride

Description

BenchChem offers high-quality Apoatropine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apoatropine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₁₇H₂₂ClNO₂ |

|---|---|

Molecular Weight |

307.82 |

Synonyms |

Atropate-1αH,5αH-tropan-3α-ol Hydrochloride; Apoatropin Hydrochloride; endo-α-Methylenebenzeneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; Apoatropin Hydrochloride; Apohyoscyamin Hydrochloride; Apohyoscyamine Hydrochloride; A |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of apoatropine hydrochloride in organic solvents

Solubility Profile of Apoatropine Hydrochloride in Organic Solvents

Executive Summary

Apoatropine hydrochloride (C₁₇H₂₁NO₂[1][2][3][4][5][6]·HCl) is the hydrochloride salt of apoatropine, a dehydrated derivative and primary impurity of the anticholinergic drug atropine. In pharmaceutical development, understanding its solubility profile is critical for two opposing reasons: purification (removing it from atropine sulfate) and analytical monitoring (quantifying it as a degradation product).[6]

Unlike typical alkaloid salts, which are strictly hydrophilic, apoatropine hydrochloride exhibits a hybrid solubility profile .[4][6] It retains significant solubility in chlorinated organic solvents (e.g., chloroform) while displaying limited solubility in ethers and ketones.[5][6] This guide provides a definitive technical analysis of these solvent interactions, thermodynamic considerations, and experimental protocols for accurate profiling.

Physicochemical Basis of Solubility

To predict solvent behavior, one must analyze the structural shift from atropine to apoatropine.[6]

-

Dehydration Effect: Apoatropine lacks the hydroxyl (-OH) group present in the tropic acid moiety of atropine.[4][6] This elimination introduces a double bond, increasing the molecule's lipophilicity and planarity compared to its parent compound.[6]

-

Salt vs. Base:

-

Apoatropine Free Base: Highly soluble in non-polar organic solvents (Ether, Benzene, Chloroform).[6][7]

-

Apoatropine HCl: The ionic bond inhibits solubility in non-polar solvents (Ether) but the lipophilic tropane skeleton allows "anomalous" solubility in moderately polar halogenated solvents (Chloroform).[4][6]

-

Critical Stability Warning: Apoatropine is thermally unstable. Prolonged heating during solubility studies can lead to polymerization or hydrolysis (reversion to tropine/atropic acid), skewing data.[6] All solubility experiments should be conducted below 50°C or strictly controlled.

Comprehensive Solubility Profile

The following data synthesizes experimental observations and general alkaloid salt behavior.

Solubility Data Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Interaction Mechanism |

| Halogenated | Chloroform | Good (Soluble) | Exception to Rule: Dipole-dipole interactions overcome lattice energy; critical for extraction.[4][6] |

| Dichloromethane | Moderate/Good | Similar to chloroform; preferred for green chemistry extraction.[4][6] | |

| Polar Protic | Water | Soluble (Temp.[4][6][8] Dependent) | Ion-dipole hydration.[4][6] Solubility increases significantly >40°C. |

| Methanol | Slightly Soluble | Limited solvation capacity compared to water.[4][6] | |

| Ethanol | Slightly Soluble | Decreases as alkyl chain length increases.[4][6] | |

| Polar Aprotic | DMSO | High | Strong dipole interactions; standard solvent for NMR/stock solutions (~14 mg/mL).[4][6] |

| Acetone | Sparingly Soluble | Crystallization Medium: Used as an anti-solvent to precipitate the salt.[4][6] | |

| Non-Polar | Diethyl Ether | Insoluble | Differentiation Point: Free base is soluble; HCl salt precipitates.[4][6] |

| n-Hexane | Insoluble | No interaction with ionic lattice.[4][6] |

Deep Dive: The Chloroform Anomaly

Most hydrochloride salts precipitate in chloroform.[4][6] Apoatropine HCl is a notable exception.[4][6] The delocalized electrons in the conjugated double bond (formed by dehydration) likely enhance interaction with the electron-deficient hydrogen of chloroform, stabilizing the solution.

-

Application: This allows for liquid-liquid extraction of the salt form from aqueous phases using chloroform, a technique not applicable to many other hydrophilic salts.[4][6]

Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering (e.g., crystallization design), solubility (

Where:

- = Mole fraction solubility[4][6]

- = Absolute temperature (Kelvin)[6]

- = Empirical constants derived from experimental data.

Technical Insight: Since apoatropine HCl is an impurity, specific coefficients are rarely published.[4][6] Researchers must generate these experimentally.

-

Positive

value: Indicates exothermic dissolution (rare).[4][6] -

Negative

value: Indicates endothermic dissolution (standard for apoatropine HCl; solubility rises with heat).[4][6]

Experimental Protocols

Protocol A: Self-Validating Gravimetric Solubility Determination

Use for solvents with expected solubility >10 mg/mL (e.g., Water, DMSO, Chloroform).

Workflow Diagram:

Figure 1: Gravimetric workflow with a mandatory purity check to rule out thermal degradation during evaporation.

Step-by-Step:

-

Saturation: Add excess apoatropine HCl to the solvent in a sealed vial.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter. Note: Ensure filter is at the same temperature to prevent precipitation.

-

Evaporation: Evaporate solvent under vacuum. Crucial: Do not exceed 40°C to prevent hydrolysis.

-

Validation: Re-dissolve the residue in mobile phase and inject into HPLC to confirm the mass measured is still apoatropine and not degradation products.

Protocol B: HPLC-Based Quantification

Use for "Sparingly Soluble" solvents (e.g., Acetone, Ethanol).

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (80:20 v/v).[4][6] Low pH is required to keep the amine protonated and prevent peak tailing.

-

Detection: UV at 210 nm (Apoatropine has higher UV absorbance than atropine due to the conjugated double bond).[4][6]

Purification Strategy: The Solubility Differential

The primary industrial goal is often to separate apoatropine (impurity) from atropine sulfate (API).[6] This relies on the "Anti-Solvent" principle using Acetone.[4][6]

Separation Logic:

-

Atropine Sulfate: Very soluble in Ethanol; Poorly soluble in Acetone.[4][6]

-

Apoatropine HCl: Slightly soluble in Ethanol; Sparingly soluble in Acetone.[4][5][6]

Purification Workflow:

Figure 2: Purification logic utilizing the differential solubility in Acetone/Ethanol systems.[6]

References

-

BenchChem. (2025).[4][6][8] Apoatropine Hydrochloride Solubility Profile: A Technical Guide. Retrieved from [6]

-

LGC Standards. (2025). Apoatropine Hydrochloride Reference Standard Data Sheet. Retrieved from [6]

-

National Center for Biotechnology Information. (2025).[4][6] PubChem Compound Summary for CID 110743, Apoatropine hydrochloride. Retrieved from [6]

-

European Patent Office. (2022).[4][6] Patent EP4088714A1: Ophthalmic Pharmaceutical Composition Comprising Atropine.[4][6] Retrieved from [6]

-

Google Patents. (2023).[4][6] Patent CN117003746A: Atropine sulfate crystal form and preparation method.[4][6] Retrieved from

Sources

- 1. Buy Apoatropine HCl | 5978-81-4 [smolecule.com]

- 2. apoatropine hydrochloride | 5978-81-4 [chemicalbook.com]

- 3. CAS 500-55-0: Apoatropine | CymitQuimica [cymitquimica.com]

- 4. alkaloids.pptx [slideshare.net]

- 5. Apoatropine [drugfuture.com]

- 6. Apoatropine - Wikipedia [en.wikipedia.org]

- 7. slideserve.com [slideserve.com]

- 8. benchchem.com [benchchem.com]

Apoatropine Hydrochloride as Atropine Impurity A: A Technical Guide for Pharmaceutical Scientists

An In-depth Examination of its Significance, Formation, and Analytical Control in Accordance with European Pharmacopoeia Standards

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the realm of pharmaceutical development and manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug product. Regulatory bodies, such as the European Pharmacopoeia (EP), establish stringent guidelines for the control of these impurities.[1][2] This technical guide focuses on Apoatropine hydrochloride, designated as Atropine Impurity A in the European Pharmacopoeia, a critical impurity in atropine-containing pharmaceuticals.[3]

Atropine, a tropane alkaloid, is a widely used anticholinergic agent with applications in ophthalmology, cardiology, and as an antidote to certain types of poisoning.[4][5] However, atropine is susceptible to degradation, leading to the formation of various impurities, with Apoatropine being a key concern.[6][7] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of Apoatropine hydrochloride, from its chemical properties and formation pathways to the analytical methodologies required for its control as per EP standards.

Understanding Apoatropine: Physicochemical Properties and Formation

Apoatropine, also known as atropamine, is a dehydration product of atropine.[6][8] The conversion of atropine to Apoatropine represents a loss of the active molecule, which can compromise the therapeutic efficacy of the drug product.[8]

Physicochemical Characteristics

A comparative summary of the key physicochemical properties of Apoatropine hydrochloride and Atropine sulfate is presented below.

| Property | Apoatropine Hydrochloride | Atropine Sulfate |

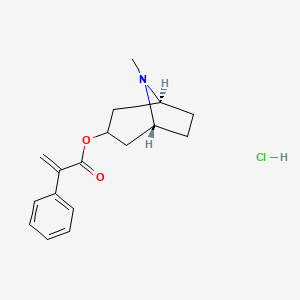

| Chemical Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate sulfate |

| CAS Number | 5978-81-4[9] | 55-48-1 |

| Molecular Formula | C₁₇H₂₂ClNO₂[9] | (C₁₇H₂₃NO₃)₂·H₂SO₄ |

| Molecular Weight | 307.82 g/mol [9] | 676.8 g/mol (anhydrous) |

| Appearance | White or off-white crystalline solid[9] | White crystalline powder or colorless crystals |

| Solubility | Soluble in water and ethanol.[9] | Freely soluble in water, soluble in ethanol. |

Mechanism of Formation: The Dehydration Pathway

The primary route of Apoatropine formation is the dehydration of atropine.[8] This reaction can be influenced by several factors, including pH, temperature, and the presence of light.[8][10] While atropine is most stable against hydrolysis in acidic conditions (pH 3 to 4), this environment can promote its dehydration to Apoatropine.[8] Conversely, neutral or alkaline conditions can also facilitate this degradation.[8] Elevated temperatures are known to accelerate the conversion of atropine to Apoatropine.[8]

Caption: Degradation pathways of Atropine.

Toxicological Significance of Apoatropine

The control of Apoatropine as an impurity is not merely a matter of ensuring product potency; it is also a critical safety consideration. Studies have indicated that Apoatropine is significantly more toxic than atropine.[11][12] One study reported that Apoatropine is approximately 20 times more acutely toxic than atropine.[11] While both compounds act as competitive antagonists of muscarinic acetylcholine receptors, the increased toxicity of Apoatropine underscores the importance of limiting its presence in pharmaceutical formulations.[13][14] Apoatropine has been shown to be a potent cardiac depressant in animal models.[11]

Analytical Control Strategy: Adherence to European Pharmacopoeia Standards

The European Pharmacopoeia provides a clear framework for the control of impurities in pharmaceutical substances.[1] The general monograph Substances for Pharmaceutical Use (2034) and the general chapter 5.10. Control of impurities in substances for pharmaceutical use are key texts that outline the requirements for reporting, identification, and qualification of impurities.[1][15]

The Role of the Atropine Sulfate Monograph

The specific monograph for Atropine Sulfate (0068) details the acceptance criteria for related substances, including a specific limit for Impurity A (Apoatropine).[3] The monograph specifies a liquid chromatography (LC) method for the determination of these impurities.[3]

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of atropine and its impurities.[7][8] A robust, stability-indicating HPLC method is essential to ensure that Apoatropine can be accurately measured in the presence of the API and other potential degradation products.[10]

3.2.1. Experimental Protocol: HPLC Method for Atropine and its Impurities

The following protocol is a representative example of an HPLC method suitable for the analysis of Apoatropine in atropine drug substances and products. This method is based on principles outlined in various scientific publications and pharmacopoeial monographs.[3][7][8]

Instrumentation and Reagents:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted

-

Atropine sulfate reference standard

-

Apoatropine reference standard

-

Tropic acid reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. The exact composition should be optimized to achieve adequate separation.[7]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).[9]

-

Detection Wavelength: 210 nm, as recommended by the European Pharmacopoeia for atropine analysis.[3][10]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Standard Solutions: Prepare stock solutions of atropine sulfate and Apoatropine reference standards in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.

-

Test Solution: Accurately weigh and dissolve the atropine sample in the diluent to a known concentration.

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

-

Resolution: The resolution between the atropine peak and the Apoatropine peak should be greater than 2.0.

-

Tailing Factor: The tailing factor for the atropine peak should be less than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

Quantification: The concentration of Apoatropine in the sample is determined by comparing the peak area of Apoatropine in the sample chromatogram to the peak area of the Apoatropine reference standard.

Caption: General workflow for HPLC analysis of Apoatropine.

Method Validation: Ensuring Trustworthy Results

The analytical method used for the quantification of Apoatropine must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[16] Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.[17]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Implications for Drug Development and Quality Control

The presence of Apoatropine as a degradation product has significant implications throughout the drug development lifecycle:

-

Formulation Development: Formulation scientists must develop stable formulations of atropine that minimize the formation of Apoatropine. This includes optimizing the pH, selecting appropriate excipients, and defining suitable storage conditions.

-

Stability Studies: Comprehensive stability studies are required to monitor the levels of Apoatropine and other degradation products over the shelf life of the drug product. These studies should be conducted under various temperature and humidity conditions.

-

Quality Control: Routine quality control testing of both the API and the finished drug product must include a validated method for the quantification of Apoatropine to ensure compliance with pharmacopoeial limits.

Conclusion

Apoatropine hydrochloride, or Atropine Impurity A, is a critical process-related and degradation impurity in atropine-containing pharmaceuticals. Its control is mandated by the European Pharmacopoeia due to its potential impact on product efficacy and its significantly higher toxicity compared to the active ingredient. A thorough understanding of its formation pathways, coupled with the implementation of robust and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of atropine drug products. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary insights to effectively manage this critical impurity in a regulated environment.

References

-

National Institutes of Health. (n.d.). Stability of Ophthalmic Atropine Solutions for Child Myopia Control. Retrieved from [Link][10]

-

Ovid. (n.d.). Contribution to the Pharmacology of Apoatropine... : Experimental Biology & Medicine. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Degradation pathways of atropine in an aqueous solution. Retrieved from [Link][6]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. Retrieved from [Link][1]

-

European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Retrieved from [Link][2]

-

Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link][18]

-

PubChem. (n.d.). Apoatropine hydrochloride. Retrieved from [Link][19]

-

Eawag. (2011, July 25). Atropine Degradation Pathway. Retrieved from [Link][20]

-

ScienceDirect. (n.d.). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Retrieved from [Link][7]

-

Veeprho. (n.d.). Atropine EP Impurity A (HCl salt) | CAS 5978-81-4. Retrieved from [Link][21]

-

European Medicines Agency. (2023, February 17). Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use” - Scientific guideline. Retrieved from [Link][22]

-

SlideShare. (2024, March 28). Tropane alkaloids. Retrieved from [Link][4]

-

European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

-

FILAB. (n.d.). Method validation according to EP 2.4.20. Retrieved from [Link][23]

-

PubMed. (n.d.). [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 2. Quantitative determination of the alkaloid in its decomposition product; 79. contribution to problems concerning the use of plastic containers for liquid pharmaceuticals]. Retrieved from [Link][24]

-

Therapeutic Goods Administration. (n.d.). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Apoatropine hydrochloride | C17H22ClNO2 | CID 110743 - PubChem. Retrieved from [Link][25]

-

Google Patents. (n.d.). US10568875B2 - Atropine pharmaceutical compositions. Retrieved from [26]

-

Nelson Labs. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link][17]

-

European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][16]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 500-55-0 Atropine EP Impurity A. Retrieved from [Link][27]

-

Latin American and Caribbean Journal of Pharmaceutical Sciences. (n.d.). Quantification of Atropine in Leaves of Atropa belladonna: Development and validation of method by high-perfomance liquid chromatography (HPLC). Retrieved from [Link][28]

-

Pharmeuropa. (2014, February 2). ATROPINE SULFATE Atropini sulfas. Retrieved from [Link][3]

-

Inchem.org. (n.d.). Monograph on Atropine. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Retrieved from [Link][29]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. Retrieved from [Link][30]

-

MDPI. (2025, October 22). Microbial and Chemical Stability of Unpreserved Atropine Sulfate 0.01% w/w Eye Drops—A Pilot Study on the Impact of Dispenser Type and Storage Temperature over 12 Weeks of Daily Use After Compounding. Retrieved from [Link][31]

-

Taylor & Francis. (n.d.). Apoatropine – Knowledge and References. Retrieved from [Link][32]

-

OUCI. (n.d.). Tropane alkaloids (hyoscyamine, scopolamine and atropine) from genus Datura: extractions, contents, syntheses and effects. Retrieved from [Link][33]

-

World Health Organization. (n.d.). Atropine sulfate tablets (Atropini sulfatis compressi). Retrieved from [Link][34]

-

National Institute of Health Sciences. (n.d.). Atropine Sulfate. Retrieved from [Link][35]

-

European Medicines Agency. (2025, September 18). Assessment report - Atropine sulfate FGK. Retrieved from [Link][36]

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. drugfuture.com [drugfuture.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Apoatropine - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buy Apoatropine HCl | 5978-81-4 [smolecule.com]

- 15. edqm.eu [edqm.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. qbdgroup.com [qbdgroup.com]

- 18. sps.nhs.uk [sps.nhs.uk]

- 19. Apoatropine hydrochloride | C17H22ClNO2 | CID 110743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Atropine Degradation Pathway [eawag-bbd.ethz.ch]

- 21. veeprho.com [veeprho.com]

- 22. Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use” - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. filab.fr [filab.fr]

- 24. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 2. Quantitative determination of the alkaloid in its decomposition product; 79. contribution to problems concerning the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoatropine hydrochloride | C17H22ClNO2 | CID 110743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]

- 27. CAS 500-55-0 Atropine EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 28. seer.ufrgs.br [seer.ufrgs.br]

- 29. researchgate.net [researchgate.net]

- 30. edqm.eu [edqm.eu]

- 31. mdpi.com [mdpi.com]

- 32. taylorandfrancis.com [taylorandfrancis.com]

- 33. Tropane alkaloids (hyoscyamine, scopolamine and atropine) from genus Datura: extractions, contents, syntheses and effec… [ouci.dntb.gov.ua]

- 34. cdn.who.int [cdn.who.int]

- 35. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 36. ema.europa.eu [ema.europa.eu]

Stability of apoatropine hydrochloride in aqueous solutions

An In-Depth Technical Guide to the Stability of Apoatropine Hydrochloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoatropine, a primary degradation product of atropine, is a critical impurity whose presence can significantly impact the efficacy and safety of atropine-based pharmaceutical formulations. Understanding the intrinsic stability of apoatropine hydrochloride itself is paramount for developing robust analytical methods, designing stable formulations, and ensuring regulatory compliance. This guide provides a comprehensive analysis of the stability of apoatropine hydrochloride in aqueous solutions, synthesizing available kinetic data and outlining field-proven methodologies for its assessment. We delve into the core degradation pathways, the quantitative impact of pH and temperature, and the requisite analytical and formal stability testing protocols grounded in ICH guidelines. This document is designed to serve as a foundational resource, empowering researchers to anticipate degradation risks, control for impurities, and develop safe and effective medicines.

Introduction: The Significance of a Degradant's Stability

Apoatropine is a tropane alkaloid formed via the dehydration of atropine.[1] While not a therapeutic agent itself in most contexts, its role as a critical impurity and a marker for the chemical instability of atropine formulations is of primary importance.[1] The formation of apoatropine signifies a loss of the active pharmaceutical ingredient (API), which can compromise the potency of treatments such as low-dose atropine eye drops used for myopia control.[1]

However, the journey of a degradant does not end at its formation. The subsequent stability of apoatropine hydrochloride is a crucial secondary consideration. Its own degradation can lead to the formation of other impurities, such as atropa acid and tropine, further complicating the impurity profile of a drug product.[2][3] A thorough understanding of apoatropine's stability is therefore not merely academic; it is essential for:

-

Developing Stability-Indicating Methods: An analytical method must be able to separate and quantify the API not only from its primary degradants but also from the secondary degradants that may arise.

-

Forced Degradation Studies: Understanding the lability of apoatropine helps in designing stress studies that can fully elucidate all potential impurities.

-

Formulation Development: Knowledge of its degradation kinetics allows formulators to select pH ranges, excipients, and packaging that minimize the entire impurity landscape over the product's shelf-life.

This guide provides the scientific underpinnings and practical protocols to investigate and control for the stability of apoatropine hydrochloride in aqueous environments.

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in any stability analysis.

Table 1: Physicochemical Properties of Apoatropine Hydrochloride

| Property | Value | Reference |

| Chemical Name | [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;hydrochloride | |

| CAS Number | 5978-81-4 | |

| Molecular Formula | C₁₇H₂₂ClNO₂ | |

| Molecular Weight | 307.82 g/mol | |

| Appearance | White or off-white crystalline solid | |

| Aqueous Solubility | Soluble, with solubility increasing with temperature.[4] |

Chemical Stability & Degradation Pathways

The stability of apoatropine hydrochloride in aqueous solution is primarily dictated by its susceptibility to hydrolysis. Other factors such as oxidation and light can also play a role and must be investigated during drug development.

Hydrolytic Degradation (Primary Pathway)

The principal mechanism of degradation for apoatropine in water is the hydrolysis of its ester linkage.[2][3] This reaction is catalyzed by both hydrogen (H⁺) and hydroxyl (OH⁻) ions, making pH the most critical factor governing its stability. The hydrolysis yields tropine and atropic acid as its main products.[2]

Caption: Primary hydrolytic degradation pathway for apoatropine.

Potential Oxidative and Photolytic Degradation

While hydrolytic degradation is well-documented, a comprehensive stability profile must also consider oxidative and photolytic pathways.

-

Oxidative Stability: Specific studies on the oxidative degradation of apoatropine are not prevalent in the literature. However, related tropane alkaloids can be susceptible to oxidation. For instance, atropine can undergo oxidative N-demethylation to form noratropine and can be degraded by strong oxidizing agents like permanganate.[5] Therefore, the potential for oxidation of apoatropine, particularly at the tertiary amine, should be evaluated through forced degradation studies using agents like hydrogen peroxide (H₂O₂).

-

Photostability: The International Council for Harmonisation (ICH) guideline Q1B outlines the requirements for photostability testing.[6] While specific public data on the photosensitivity of apoatropine is limited, many pharmaceutical compounds are susceptible to photodegradation.[7][8] Testing involves exposing the drug substance and product to a specified intensity of UV and visible light to determine if precautionary measures, like protective packaging, are needed.

Kinetics of Aqueous Degradation

A quantitative understanding of degradation rates is essential for predicting shelf-life and defining optimal storage conditions. A seminal study by Lund and Waaler provides the most detailed kinetic analysis of apoatropine hydrolysis.[9][10]

Influence of pH

The rate of hydrolysis of apoatropine is significantly influenced by pH. The reaction is subject to specific acid and base catalysis.

-

Acidic Conditions (pH < 2): Below pH 2, the hydrolysis is catalyzed by hydrogen ions, and the rate increases as pH decreases.[9]

-

Near-Neutral Conditions (pH 2-5.4): In this range, the reaction rate is largely independent of pH, suggesting a dominant water-catalyzed reaction or a plateau in the pH-rate profile.[9]

-

Alkaline Conditions: As pH increases into the alkaline range, the reaction is accelerated by hydroxyl ion catalysis, leading to rapid degradation.

Influence of Temperature & Activation Energy

As with most chemical reactions, the degradation rate of apoatropine increases with temperature. The kinetic studies were performed at elevated temperatures (80, 90, and 100°C) to achieve measurable reaction velocities.[9] From this data, catalytic constants and activation energies can be determined, allowing for the extrapolation of degradation rates to typical storage temperatures (e.g., 25°C) using the Arrhenius equation.

Table 2: Summary of Apoatropine Hydrolysis Velocity Constants (k) at 100°C [9]

| pH | k₃+k₄ (Sum of Hydrolysis & Hydration) (min⁻¹) | Dominant Condition |

| 1.00 | 1.92 x 10⁻² | Acid-Catalyzed Hydrolysis |

| 1.52 | 9.0 x 10⁻³ | Acid-Catalyzed Hydrolysis |

| 2.0 - 5.4 | (Mean) 1.92 x 10⁻³ | pH-Independent Region |

| 5.88 | 2.1 x 10⁻³ | Onset of Base Catalysis |

Note: The original study determines the sum of velocity constants for apoatropine hydrolysis (k₃) and its hydration back to atropine (k₄). Under these conditions, hydrolysis is the predominant reaction.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any stability study.[11][12] For apoatropine hydrochloride, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice.[2][13]

Overview of Stability-Indicating HPLC/UPLC Methods

A method is deemed "stability-indicating" if it can accurately measure the decrease in the active drug substance while simultaneously detecting and quantifying its degradation products, without interference from other excipients or impurities.[12]

Table 3: Typical HPLC/UPLC Method Parameters for Apoatropine Analysis

| Parameter | Typical Specification | Rationale |

| Column | Reversed-Phase C18, <5 µm (HPLC) or <2 µm (UPLC) | Provides excellent retention and separation for tropane alkaloids.[13] |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Phosphate Buffer, pH 2.5-3.0) | Controls ionization and peak shape.[2] |

| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |

| Elution | Gradient | Allows for separation of compounds with different polarities (apoatropine, atropic acid, tropine) in a single run.[2] |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) | Optimized for best resolution and analysis time. |

| Detection | UV, ~210-215 nm | Wavelength for sensitive detection of the tropane alkaloid structure.[1] |

| Column Temp. | 25 - 30 °C | Ensures reproducible retention times. |

Method Validation Principles (as per ICH Q2)

Before use, the analytical method must be rigorously validated to ensure it is suitable for its intended purpose.[4]

Caption: Key parameters for validating a stability-indicating analytical method.

Recommended Experimental Protocols

The following protocols provide a framework for conducting robust stability assessments for apoatropine hydrochloride in aqueous solutions, in line with ICH guidelines.[14]

Protocol for a Forced Degradation Study

Objective: To demonstrate the specificity of the analytical method and identify likely degradation products.

-

Prepare Stock Solution: Prepare a solution of apoatropine hydrochloride in water or a suitable buffer at a known concentration (e.g., 100 µg/mL).

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N HCl. Store at 60°C for 24-48 hours. Analyze at intermediate time points.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N NaOH. Store at room temperature, analyzing at frequent intervals (e.g., 0, 1, 4, 8 hours) due to expected rapid degradation.

-

Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 60-80°C for up to 7 days.

-

Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Run a dark control in parallel.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed stability-indicating HPLC/UPLC method.

-

Evaluation: Confirm that the primary apoatropine peak is well-resolved from all degradant peaks (peak purity analysis). Aim for 5-20% degradation to ensure significant degradants are formed without being completely destroyed.

Protocol for a Formal Stability Study (as per ICH Q1A)

Objective: To determine the re-test period or shelf-life and recommended storage conditions.

Caption: Workflow for a formal ICH-compliant stability study.

-

Materials: Use at least three primary batches of the apoatropine hydrochloride aqueous solution, manufactured and packaged in the container closure system intended for marketing.[14]

-

Storage Conditions: Place samples into validated stability chambers under conditions relevant to the intended climatic zones.

Table 4: Standard ICH Q1A Storage Conditions [6]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

Testing Schedule: Pull samples for analysis at appropriate time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[6] For accelerated studies, 0, 3, and 6 months is standard.

-

Parameters to Test: At each time point, test for attributes susceptible to change, including:

-

Assay of apoatropine hydrochloride

-

Quantification of specified and unspecified degradation products

-

Appearance (color, clarity, particulates)

-

pH

-

-

Data Evaluation: Analyze the data for trends and variability. Use statistical analysis as described in ICH Q1E to propose a shelf-life.

Strategies for Stabilization

Based on the known degradation kinetics, several strategies can be employed to enhance the stability of apoatropine hydrochloride in aqueous solutions:

-

pH Control: The most effective strategy. Formulating in a buffered solution at a pH between 2.0 and 4.0 will minimize the rate of hydrolysis.

-

Temperature Control: As degradation is temperature-dependent, storage at controlled room temperature or under refrigeration (if solubility permits) will extend shelf-life.

-

Antioxidants: If oxidative degradation is identified as a significant pathway, the inclusion of antioxidants (e.g., sodium metabisulfite) could be beneficial, though compatibility must be assessed.

-

Light Protection: If the substance is found to be photosensitive, the use of amber or opaque primary packaging is essential.

Conclusion

The stability of apoatropine hydrochloride in aqueous solutions is a complex but manageable challenge. Its degradation is primarily driven by pH-dependent hydrolysis, with accelerated rates observed in both strongly acidic and alkaline conditions. Temperature acts as a significant accelerator of this process. A thorough understanding of these factors, underpinned by robust kinetic data, is crucial for any scientist working with this compound.

By employing validated, stability-indicating analytical methods and conducting rigorous stability studies according to ICH guidelines, drug development professionals can successfully characterize the degradation profile, establish appropriate storage conditions and shelf-lives, and ultimately ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

-

ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

-

Lund, W., & Waaler, T. (1968). The kinetics of atropine and apoatropine in aqueous solutions. Acta Chemica Scandinavica, 22, 3085-3097. Available at: [Link]

-

Kirchhoff, C., et al. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1046(1-2), 115-120. Available at: [Link]

-

Lund, W., & Waaler, T. (1968). The kinetics of atropine and apoatropine in aqueous solutions. PubMed. PMID: 5719172. Available at: [Link]

-

Kondritzer, A. A., & Zvirblis, P. (1957). Stability of Atropine in Aqueous Solution. Journal of the American Pharmaceutical Association, 46(9), 531-535. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Degradation pathways of atropine in aqueous solution. Available at: [Link]

-

ResearchGate. (n.d.). Degradation pathways of atropine in an aqueous solution. Available at: [Link]

-

Science.gov. (n.d.). validated specific stability-indicating: Topics. Available at: [Link]

-

Fawzy, A., et al. (2016). Oxidative Degradation of Atropine Drug by Permanganate Ion in Perchloric and Sulfuric Acid Solutions: A Comparative Kinetic Study. Advances in Biochemistry, 4(5), 54-61. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Available at: [Link]

-

Tivadar, B., & Laza, D. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 4038. Available at: [Link]

-

Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-35. Available at: [Link]

-

Kondritzer, A. A., & Zvirblis, P. (1957). Stability of Atropine in Aqueous Solution. ResearchGate. Available at: [Link]

-

Gao, L., et al. (2021). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts, 23(10), 1463-1481. Available at: [Link]

-

U.S. Environmental Protection Agency. (1982). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. Available at: [Link]

-

Piechowska, M., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(24), 24835-24855. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Oxidative Degradation of Atropine Drug by Permanganate Ion in Perchloric and Sulfuric Acid Solutions: A Comparative Kinetic Study, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. The kinetics of atropine and apoatropine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. database.ich.org [database.ich.org]

Topic: Metabolic Pathways of Tropane Alkaloids and Apoatropine Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the biosynthesis of medicinally significant tropane alkaloids, such as hyoscyamine and scopolamine, and clarifies the formation pathway of apoatropine. Designed for professionals in research and drug development, this document synthesizes current enzymatic and mechanistic knowledge, offers practical analytical protocols, and underscores the stability considerations crucial for pharmaceutical applications.

Introduction: The Significance of Tropane Alkaloids

Tropane alkaloids (TAs) are a class of over 200 naturally occurring compounds characterized by a distinctive bicyclic [3.2.1] tropane ring structure.[1][2][3] Primarily found in plants of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium), these secondary metabolites have been utilized for centuries for their potent pharmacological effects.[2][4] Key alkaloids like (-)-hyoscyamine, its racemate atropine, and scopolamine are competitive antagonists of muscarinic acetylcholine receptors, making them indispensable in modern medicine.[4][5] Their applications are diverse, ranging from treating neuromuscular disorders, bradycardia, and motion sickness to serving as antidotes for organophosphate poisoning.[2][4][6]

Given their complex stereochemistry, which makes economic chemical synthesis challenging, the global supply of medicinal TAs relies heavily on agricultural cultivation.[7] This reliance presents vulnerabilities in the supply chain, motivating intensive research into the biosynthetic pathways to enable alternative production strategies, such as microbial biosynthesis in engineered yeast.[7] Understanding these metabolic routes is paramount for enhancing crop yields, developing robust biotechnological production platforms, and ensuring the stability and purity of TA-based pharmaceuticals.

This guide delineates the intricate enzymatic steps from primary metabolites to the final alkaloid structures and addresses the formation of apoatropine, a critical degradation product that impacts the stability and efficacy of atropine formulations.[8]

The Core Biosynthetic Pathway: From Amino Acids to Hyoscyamine and Scopolamine

The biosynthesis of hyoscyamine and scopolamine is a complex, multi-step process that occurs primarily in the roots of producing plants.[9] It involves the convergence of two separate pathways that synthesize the two core components of the final alkaloids: the tropane ring (derived from ornithine) and the tropic acid moiety (derived from phenylalanine).

Formation of the Tropane Ring

The construction of the bicyclic tropane core begins with the amino acid L-ornithine, which can be derived from L-arginine.

-

Putrescine Formation: L-ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to form putrescine.[10]

-

N-Methylation: Putrescine is then methylated by putrescine N-methyltransferase (PMT) , a key regulatory enzyme, to yield N-methylputrescine.[11][12] This is considered the first committed step in the tropane alkaloid pathway.[11]

-

Oxidative Deamination: N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[13] This cation is a critical branch point intermediate, also leading to nicotine biosynthesis in some species.[13]

-

Tropinone Synthesis: The N-methyl-Δ¹-pyrrolinium cation condenses with two acetate-derived carbon atoms to form tropinone, the first intermediate with the characteristic tropane ring.[1] This complex cyclization is catalyzed by a type III polyketide synthase (PYKS) and a cytochrome P450 (CYP82M3) .[7][9]

The Tropinone Branch Point: A Tale of Two Reductases

Tropinone sits at a crucial metabolic fork, where its fate is determined by two distinct, stereospecific, NADPH-dependent reductases.[14][15][16] The differential expression and activity of these enzymes regulate the metabolic flux towards different classes of tropane alkaloids.[17]

-

Tropinone Reductase I (TR-I): This enzyme catalyzes the reduction of tropinone to tropine (3α-tropanol).[13][17] Tropine serves as the direct precursor for the pharmaceutically important alkaloids hyoscyamine and scopolamine.[14]

-

Tropinone Reductase II (TR-II): This enzyme reduces tropinone to pseudotropine (3β-tropanol).[17][18] Pseudotropine is the precursor for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids.[14]

The much higher activity of TR-I in most medicinally relevant plants ensures that the majority of tropinone is channeled towards tropine production.[16]

Synthesis and Esterification of the Acyl Moiety

The tropic acid side chain is derived from the aromatic amino acid L-phenylalanine.

-

Phenyllactic Acid Formation: Phenylalanine is first transaminated to phenylpyruvate by an aromatic amino acid aminotransferase (ArAT) .[13] Phenylpyruvate is then reduced by a reductase to form phenyllactic acid.[13]

-

Littorine Formation: The esterification of tropine does not occur directly with tropic acid. Instead, tropine is esterified with phenyllactic acid to form the intermediate littorine .[9] This reaction is catalyzed by a serine carboxypeptidase-like acyltransferase known as littorine synthase (LS) .[7][19]

-

Rearrangement to Hyoscyamine: Littorine undergoes a remarkable intramolecular rearrangement to form (-)-hyoscyamine. This conversion is catalyzed by a cytochrome P450 enzyme, CYP80F1 , which functions as a mutase and monooxygenase.[13]

The Final Step: Conversion of Hyoscyamine to Scopolamine

The final two steps in the biosynthesis of scopolamine are catalyzed by a single, bifunctional enzyme: hyoscyamine 6β-hydroxylase (H6H) .[12][20] This enzyme is a 2-oxoglutarate-dependent dioxygenase that requires Fe²⁺ and O₂ as co-substrates.[21][22]

-

Hydroxylation: H6H first hydroxylates hyoscyamine at the C6 position to produce 6β-hydroxyhyoscyamine.[21][23]

-

Epoxidation: The same enzyme then catalyzes an oxidative ring closure (epoxidation) of 6β-hydroxyhyoscyamine to form the 6,7-β-epoxide ring characteristic of scopolamine .[24][25]

The overall biosynthetic pathway is a testament to the elegant chemical logistics employed by plants, involving precise enzymatic control over stereochemistry and molecular architecture.

Visualizing the Metabolic Pathway

The following diagrams illustrate the core biosynthetic steps leading to hyoscyamine and scopolamine.

Caption: Core biosynthetic pathway of hyoscyamine and scopolamine.

Apoatropine Formation: A Degradation Pathway

Contrary to being a direct product of the primary biosynthetic pathway, apoatropine (also known as atropamine) is a primary degradation product of atropine.[8][26][27] Its formation is a significant concern in the pharmaceutical industry as it represents a loss of the active pharmaceutical ingredient (API), potentially compromising the efficacy and safety of atropine-based medications.[8]

Mechanism of Formation

Apoatropine is formed from atropine through a dehydration reaction, which involves the elimination of a water molecule from the tropic acid moiety.[26][28] This process converts the 3-hydroxy-2-phenylpropanoate group of atropine into a 2-phenylacrylate (atropate) group.

The reaction is highly dependent on environmental conditions:

-

pH: The stability of atropine in aqueous solutions is pH-dependent. While most stable against hydrolysis around pH 3.7, this acidic environment can promote dehydration to apoatropine.[8][29] Basic conditions can also facilitate the elimination of water.[26]

-

Temperature: Elevated temperatures significantly accelerate the degradation of atropine into apoatropine and other by-products.[8]

Apoatropine itself is unstable and can undergo further reactions, such as hydrolysis to tropine and atropic acid, or dimerization to form belladonnine.[26][30] Therefore, the presence of apoatropine is a critical marker for the chemical instability of atropine formulations.[8]

Visualizing Atropine Degradation

The following diagram outlines the primary degradation pathways of atropine, emphasizing the formation of apoatropine.

Caption: Primary degradation pathways of atropine.

Key Enzymes in Tropane Alkaloid Metabolism

The precise orchestration of tropane alkaloid biosynthesis is managed by a series of specialized enzymes. Understanding their function is critical for metabolic engineering and drug development efforts.

| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactors/Requirements |

| Putrescine N-methyltransferase | PMT | 2.1.1.53 | Putrescine, S-adenosyl methionine | N-methylputrescine | - |

| Tropinone Reductase I | TR-I | 1.1.1.206 | Tropinone | Tropine | NADPH |

| Tropinone Reductase II | TR-II | 1.1.1.236 | Tropinone | Pseudotropine | NADPH |

| Littorine Synthase | LS | - | Tropine, Phenyllactyl-CoA (or glucose ester) | Littorine | - |

| CYP80F1 | - | - | Littorine | (-)-Hyoscyamine | NADPH, O₂ |

| Hyoscyamine 6β-hydroxylase | H6H | 1.14.11.11 | Hyoscyamine, 6β-hydroxyhyoscyamine | 6β-hydroxyhyoscyamine, Scopolamine | Fe²⁺, 2-oxoglutarate, O₂, Ascorbate |

Experimental Protocols: Analysis of Atropine and Its Degradation Products

For drug development and quality control, robust analytical methods are essential to quantify atropine and monitor for the presence of degradation products like apoatropine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.[30]

Protocol: RP-HPLC for Atropine Stability Testing

This protocol provides a generalized workflow for the separation and quantification of atropine, apoatropine, and other related substances.

Objective: To assess the stability of an atropine solution by quantifying the parent compound and its primary degradation products.

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column (hydrophilic embedded preferred)

-

Atropine sulfate reference standard

-

Apoatropine reference standard[30]

-

Tropic acid reference standard

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

Sample solution (e.g., atropine eye drops)

Methodology:

-

Mobile Phase Preparation:

-

Buffer (A): Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.

-

Organic Solvent (B): Acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately prepare individual stock solutions of atropine sulfate, apoatropine, and tropic acid in a suitable diluent (e.g., 80:20 mixture of Buffer A:Acetonitrile).

-

From the stock solutions, prepare a mixed working standard solution containing known concentrations of all analytes.

-

-

Sample Preparation:

-

Accurately dilute the atropine sample solution with the diluent to bring the expected atropine concentration within the calibration range of the assay.

-

-

Chromatographic Conditions (Example):

-

Column: Hydrophilic embedded RP18, 5 µm, 4.6 x 250 mm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm

-

Column Temperature: 30 °C

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: Ramp to 40% B

-

20-25 min: Hold at 40% B

-

25-26 min: Ramp to 10% B

-

26-35 min: Hold at 10% B (re-equilibration)

-

-

Note: This gradient is illustrative and must be optimized for the specific column and analytes.

-

-

Data Analysis:

-

Run the standard solution to determine the retention times and peak areas for each compound.

-

Run the prepared sample solution.

-

Identify peaks in the sample chromatogram by comparing retention times with the standard.

-

Quantify the amount of atropine and any detected degradation products using the peak areas and the standard's calibration curve.

-

Self-Validation and Causality:

-

System Suitability: Before analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include resolution (baseline separation between atropine and its nearest eluting impurity, e.g., tropic acid), peak asymmetry, and reproducibility of retention times and areas.[30] A resolution of >2 is typically required.

-

Specificity: The gradient elution is chosen to provide specificity, ensuring that all known related substances and degradation products are separated from each other and from the main atropine peak. This confirms that the peak area measured for atropine is free from interference.

-

Linearity and Range: The assay should be validated to demonstrate a linear relationship between concentration and peak area over a defined range, ensuring accurate quantification.

Conclusion and Future Outlook

The metabolic pathways leading to tropane alkaloids are a model of sophisticated biochemical engineering in plants. A deep understanding of these pathways, from the initial precursor commitment to the final enzymatic transformations, is fundamental for the pharmaceutical industry. The elucidation of key enzymes like PMT, the TRs, and H6H provides critical targets for metabolic engineering to improve the production of hyoscyamine and scopolamine in both plant and microbial systems.[7][12]

Furthermore, the characterization of apoatropine as a primary degradation product of atropine highlights the importance of formulation science and stability testing.[8] For drug development professionals, preventing the formation of apoatropine is as crucial as optimizing the synthesis of the active ingredient. The analytical methods detailed herein provide the necessary tools to ensure the potency, purity, and safety of these essential medicines. Future research will likely focus on further optimizing microbial production platforms and developing more stable formulations to guarantee a reliable supply of these vital therapeutic agents.

References

- Tropane alkaloids. (2024, March 28).

-

Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. MDPI. Retrieved from [Link]

-

Bedewitz, M. A. (2016). Tropane Alkaloid Biosynthesis in Atropa Belladonna. (Doctoral dissertation). Michigan State University. Retrieved from [Link]

-

Jia, Y., et al. (2023). Genomic and structural basis for evolution of tropane alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 120(17), e2216556120. Retrieved from [Link]

-

Görög, S. (2004). Degradation pathways of atropine in an aqueous solution. ResearchGate. Retrieved from [Link]

-

Dräger, B. (2006). Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism. PubMed. Retrieved from [Link]

-

Dräger, B. (2006). Tropinone Reductases, Enzymes at the Branch Point of Tropane Alkaloid Metabolism. Phytochemistry Reviews, 5(1), 73-85. Retrieved from [Link]

-

Srinivasan, P., & Smolke, C. D. (2021). Biosynthesis of medicinal tropane alkaloids in yeast. Nature, 597(7875), 277-282. NIH. Retrieved from [Link]

-

Grynkiewicz, G., & Gadzikowska, M. (2026, January 20). Pharmacology of Tropane Alkaloids. ResearchGate. Retrieved from [Link]

-

Leong, W., et al. (2022). Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. Proceedings of the National Academy of Sciences, 119(49), e2214756119. Retrieved from [Link]

-

Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

-

Navasi, F., et al. (2019). A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine. Journal of Medicinal Plants, 18(70), 6-26. Retrieved from [Link]

-

Moyano, E., et al. (2002). Biosynthesis of hyoscyamine and scopolamine. Electronic Journal of Biotechnology, 5(1). Retrieved from [Link]

-

Ellis, L., & Balcome, S. (2011, July 25). Atropine Degradation Pathway. Eawag-BBD. Retrieved from [Link]

-

Wikipedia. (n.d.). Apoatropine. Retrieved from [Link]

-

Wikipedia. (n.d.). Hyoscyamine. Retrieved from [Link]

-

Grokipedia. (n.d.). Tropinone reductase II. Retrieved from [Link]

-

Griffin, W. J., & Lin, G. D. (2000). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Chemistry and biology of alkaloids, 1, 1-31. NIH. Retrieved from [Link]

-

Aulton, M. E. (n.d.). Drug degradation pathways. Pharmacy 180. Retrieved from [Link]

-

Yang, L., et al. (2023). Emerging tropane alkaloids: Global development and potential health threats. Food and Chemical Toxicology, 181, 114093. Oxford Academic. Retrieved from [Link]

-

Gahlot, P., et al. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Journal of Complementary and Integrative Medicine. Retrieved from [Link]

-

Shah, D., et al. (2020). Promoting the accumulation of scopolamine and hyoscyamine in Hyoscyamus niger L. through EMS based mutagenesis. PLOS One, 15(5), e0231355. Retrieved from [Link]

-

Hashimoto, T., & Yamada, Y. (1987). Hyoscyamine 6β-Hydroxylase, a 2-Oxoglutarate-Dependent Dioxygenase, in Alkaloid-Producing Root Cultures. Plant Physiology, 84(3), 619-625. Oxford Academic. Retrieved from [Link]

-

Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]

-

Nakajima, K., et al. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. PNAS, 90(20), 9591-9595. Retrieved from [Link]

-

Wikipedia. (n.d.). Atropine. Retrieved from [Link]

-

Bhambhani, S., et al. (2011). Tropinone reductase form a branch point in the pathway leading to tropine (TRI) and to pseudotropine (TRII) during the tropane alkaloid biosynthesis. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. International Journal of Biological Macromolecules, 253(Pt 4), 127377. PubMed. Retrieved from [Link]

-

The Merck Index Online. (n.d.). Apoatropine. Retrieved from [Link]

-

Hashimoto, T., & Yamada, Y. (1987). Hyoscyamine 6β-Hydroxylase, a 2-Oxoglutarate-Dependent Dioxygenase, in Alkaloid-Producing Root Cultures. Plant Physiology, 84(3), 619-625. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). 6β-Hydroxyhyoscyamine epoxidase. Retrieved from [Link]

-

Schill, N., et al. (2016). Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production. RSC Publishing. Retrieved from [Link]

-

Kaale, E., et al. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1048(1), 67-73. Retrieved from [Link]

-

Fawzy, A., et al. (2016). Oxidative Degradation of Atropine Drug by Permanganate Ion in Perchloric and Sulfuric Acid Solutions: A Comparative Kinetic Study. Science Publishing Group. Retrieved from [Link]

-

Hang, C., et al. (2020). Optimized Substrate Positioning Enables Switches in C–H Cleavage Site and Reaction Outcome in the Hydroxylation-Epoxidation Sequence Catalyzed by Hyoscyamine 6β-Hydroxylase. Journal of the American Chemical Society, 142(26), 11594-11603. NIH. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]

- 7. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d.lib.msu.edu [d.lib.msu.edu]

- 10. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Promoting the accumulation of scopolamine and hyoscyamine in Hyoscyamus niger L. through EMS based mutagenesis | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tropinone - Wikipedia [en.wikipedia.org]

- 17. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. pnas.org [pnas.org]

- 20. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Hyoscyamine 6β-Hydroxylase, a 2-Oxoglutarate-Dependent Dioxygenase, in Alkaloid-Producing Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimized Substrate Positioning Enables Switches in C–H Cleavage Site and Reaction Outcome in the Hydroxylation-Epoxidation Sequence Catalyzed by Hyoscyamine 6β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 6β-Hydroxyhyoscyamine epoxidase - Wikipedia [en.wikipedia.org]

- 25. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Apoatropine [drugfuture.com]

- 28. Apoatropine - Wikipedia [en.wikipedia.org]

- 29. pharmacy180.com [pharmacy180.com]

- 30. ptacts.uspto.gov [ptacts.uspto.gov]

Methodological & Application

Sample preparation for apoatropine hydrochloride extraction from biological fluids

An In-Depth Guide to the Extraction of Apoatropine Hydrochloride from Biological Fluids

Foreword: The Analytical Imperative for Apoatropine

Apoatropine, a tropane alkaloid, is primarily recognized as a derivative and significant degradation product of atropine.[1][2] Its presence and concentration in biological fluids (plasma, serum, urine) are of critical interest in pharmacokinetic studies of atropine, toxicological investigations, and stability assessments of pharmaceutical formulations.[2] Accurate quantification of apoatropine is contingent upon a robust, efficient, and reproducible sample preparation strategy that effectively isolates the analyte from complex biological matrices.

This document provides a comprehensive guide to the principal methodologies for apoatropine extraction. It moves beyond simple procedural lists to explain the underlying physicochemical principles that govern method selection and optimization. The protocols herein are designed as self-validating systems, emphasizing the mitigation of matrix effects—a paramount challenge in bioanalysis—to ensure data of the highest integrity for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Physicochemical Profile: Apoatropine Hydrochloride

A thorough understanding of the analyte's chemical nature is the foundation of any successful extraction protocol. Apoatropine is a basic compound due to the tertiary amine within its tropane ring structure.[5] This characteristic is the primary lever we will use to achieve selective extraction. The hydrochloride salt form enhances its aqueous solubility.[6]

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₁NO₂ | [7] |

| Molar Mass | 271.36 g/mol | [1] |

| Chemical Nature | Basic (Tropane Alkaloid) | [5] |

| Key Structural Feature | Tertiary Amine | [8] |

| LogP (Predicted) | 3.6 | [7] |

| Form | Hydrochloride Salt | [6] |

| Appearance | White or off-white crystalline solid | [6] |

Pre-Analytical Stage: Safeguarding Sample Integrity

The reliability of the final analytical result begins with meticulous sample handling. Analyte stability is a critical parameter that must be controlled from the moment of collection.[9]

-

Sample Collection:

-

Blood/Plasma: Collect blood in tubes containing K₂EDTA or heparin as an anticoagulant. Avoid anticoagulants that may interfere with subsequent analysis or alter sample pH. Whole blood has one of the most complex matrices.[10]

-

Urine: Collect in sterile containers. The pH of urine can vary, which may influence analyte stability and extraction efficiency.

-

-

Sample Processing:

-

For plasma or serum, centrifuge whole blood samples promptly (e.g., at 2000 x g for 15 minutes at 4°C).

-

Transfer the resulting supernatant (plasma or serum) to clearly labeled, clean polypropylene tubes.

-

-

Storage and Stability:

-

Store all biological samples at ≤ -20°C, with -80°C being preferable for long-term storage to minimize enzymatic activity and chemical degradation.[11]

-

Minimize freeze-thaw cycles, as this can degrade the analyte and alter the matrix composition. It is best practice to aliquot samples into single-use volumes before freezing.[11]

-

Core Extraction Methodologies: A Comparative Overview

The goal of sample preparation is to remove interferences, such as proteins and phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.[12][13] We will explore three widely-used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[14][15]

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Selectivity | Low | Moderate to High | High to Very High |

| Matrix Effect | High risk of residual phospholipids and salts | Moderate risk; cleaner than PPT | Low risk; provides the cleanest extracts |

| Recovery | Generally high, but can be variable | Good to excellent, but analyte-dependent | High and reproducible with method optimization |

| Throughput | High; easily automated | Moderate; can be labor-intensive | High; fully automatable in 96-well format |

| Solvent Usage | Low | High | Low to Moderate |

| Method Development | Minimal | Moderate | Intensive |

Detailed Protocols and Workflows

Method 1: Protein Precipitation (PPT)

PPT is the simplest and fastest method, making it suitable for high-throughput screening.[16] It involves adding a water-miscible organic solvent to denature and precipitate proteins.[17] However, it is the least selective method and often results in significant matrix effects due to co-extracted endogenous components like phospholipids.[12]

-

Place 100 µL of biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is standard for efficient protein removal.[18]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Incubate at 4°C for 10 minutes to enhance protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers superior selectivity over PPT by partitioning the analyte between two immiscible liquid phases.[14] For a basic compound like apoatropine, we manipulate the pH of the aqueous sample to control its charge state and, consequently, its solubility in an organic solvent.

At a pH significantly above its pKa, the tertiary amine of apoatropine is deprotonated (neutral). This uncharged state makes it more soluble in a non-polar organic solvent. Conversely, at an acidic pH, it becomes protonated (charged) and remains in the aqueous phase. We exploit this "pH switch" to first extract it into an organic phase, leaving polar impurities behind, and then optionally back-extract it into an acidic aqueous phase for further cleanup.

-

Pipette 500 µL of biological sample into a glass tube.

-

Add an appropriate internal standard (e.g., stable isotope-labeled apoatropine).

-

Alkalinize the sample by adding 50 µL of 1M ammonium hydroxide to reach a pH of 9-10. Verify with a pH indicator strip.

-

Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).[11][19]

-

Cap the tube and vortex for 2 minutes to facilitate extraction. To prevent emulsion formation, rocking or gentle inversion can be used as an alternative.

-

Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube, avoiding the proteinaceous interface.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup, providing the highest selectivity and significantly reducing matrix effects.[14][20] For apoatropine, a mixed-mode cation-exchange sorbent is ideal. This sorbent possesses both reversed-phase (hydrophobic) and strong cation-exchange (ionic) properties.

The "catch-and-release" mechanism is highly selective.

-

Load: The sample is acidified (pH < pKa of apoatropine), protonating the tertiary amine. The positively charged analyte is then strongly retained by the negatively charged cation-exchange sorbent.

-

Wash: An acidic organic wash removes neutral and acidic interferences, as well as weakly-bound basic compounds.

-

Elute: A basic elution solvent neutralizes the charge on the apoatropine, disrupting the ionic bond with the sorbent and releasing it for collection.

-

Sample Pre-treatment: Dilute 500 µL of biological sample with 500 µL of 2% formic acid in water.

-

Condition: Condition the SPE cartridge (e.g., 30 mg / 1 mL mixed-mode cation-exchange) by passing 1 mL of methanol.

-

Equilibrate: Equilibrate the cartridge by passing 1 mL of water.

-

Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

-

Elute: Elute the apoatropine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[5]

-

Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Method Validation and Trustworthiness

Every protocol described must be validated to ensure its performance for the specific biological matrix of interest.[21] According to regulatory guidance, key validation parameters include:[9][22]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

-

Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.[23]

-

Matrix Effect: Quantified by comparing the analyte response in a post-extracted spiked sample to that in a pure solution. This directly measures signal suppression or enhancement.[23]

-